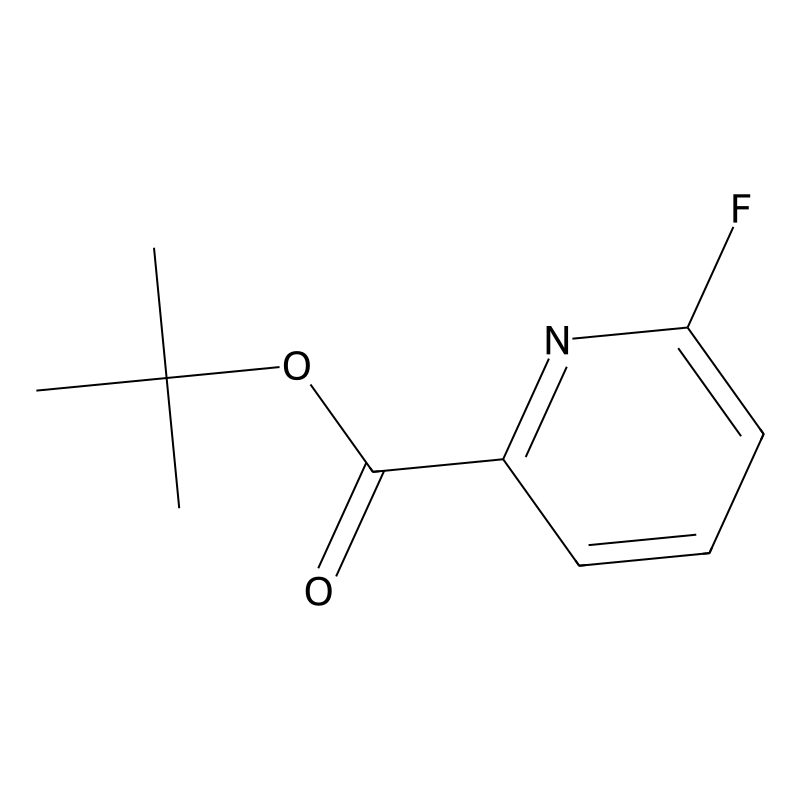

tert-Butyl 6-fluoropyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functionalized Pyridine Derivatives:

The key functional group in tBu-6-F-picolinate is the fluorine atom attached to the pyridine ring. This fluorine is relatively reactive and can be readily displaced by nucleophiles in a nucleophilic aromatic substitution (S_NAr) reaction. This property makes tBu-6-F-picolinate a valuable building block for synthesizing various functionalized pyridine derivatives []. These derivatives can find applications in medicinal chemistry, materials science, and other fields. For instance, similar pyridine derivatives with different substituents have been explored for their potential as anti-cancer agents [].

Exploration in Medicinal Chemistry:

The pyridine ring structure is a common motif found in many biologically active molecules. tBu-6-F-picolinate, with its functionalizable core, holds promise for medicinal chemistry research. By introducing various functional groups through S_NAr reactions, scientists can create libraries of novel pyridine-based compounds and evaluate their potential for therapeutic applications []. This approach can be particularly useful in discovering new drugs with improved potency, selectivity, or other desirable properties.

Probe for Studying Protein-Ligand Interactions:

Fluorine-containing molecules can be used as probes to study interactions between proteins and small molecules (ligands). The strategic placement of fluorine atoms can help researchers understand how ligands bind to specific sites on proteins. While there's no current research specific to tBu-6-F-picolinate in this context, similar fluorinated pyridine derivatives have been employed for such investigations [].

tert-Butyl 6-fluoropyridine-2-carboxylate is an organic compound classified as a pyridine derivative. It features a fluorine atom at the 6-position of the pyridine ring and a tert-butyl ester group at the 2-position, giving it unique chemical properties. The molecular formula of this compound is with a molecular weight of approximately 197.21 g/mol . The presence of the fluorine atom enhances its electronegativity and can influence its reactivity and biological activity compared to other halogens.

- Skin and eye irritation: Fluorinated compounds can irritate skin and eyes upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Environmental impact: Fluorinated compounds can be persistent in the environment. Proper disposal practices should be followed.

Always consult the Safety Data Sheet (SDS) for the specific compound before handling it in the laboratory.

Data source:

- Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution.

- Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound.

Research indicates that tert-butyl 6-fluoropyridine-2-carboxylate has potential biological applications, particularly in drug development. Its structure allows for interactions with biological targets, which may modulate enzyme activity or receptor function. The compound is being explored for its pharmacophore properties, especially in developing treatments for neurological disorders. Additionally, it is utilized in designing fluorescent probes for biological imaging, enhancing its utility in biomedical research .

The synthesis of tert-butyl 6-fluoropyridine-2-carboxylate typically involves:

- Starting Material: The process begins with commercially available 6-fluoropyridine-2-carboxylic acid.

- Esterification: This carboxylic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.

- Purification: The resultant product is purified through recrystallization or column chromatography to obtain high purity levels .

Industrial production may employ continuous flow reactors and automated systems to optimize reaction conditions and ensure consistent quality.

tert-Butyl 6-fluoropyridine-2-carboxylate serves multiple purposes across various fields:

- Chemistry: It acts as a building block for synthesizing more complex organic molecules and ligands used in coordination chemistry.

- Biology and Medicine: The compound is investigated for its potential in drug development and as a biological probe for imaging techniques.

- Materials Science: There is ongoing research into its use in developing advanced materials such as polymers and coatings .

The interaction studies of tert-butyl 6-fluoropyridine-2-carboxylate focus on its binding affinity with various biological targets. The fluorine atom enhances binding interactions due to its electronegative nature, which can improve metabolic stability and lipophilicity of the compound. These properties make it an attractive candidate for further exploration in medicinal chemistry .

Several compounds share structural similarities with tert-butyl 6-fluoropyridine-2-carboxylate, including:

- tert-Butyl 6-chloropyridine-2-carboxylate

- tert-Butyl 6-bromopyridine-2-carboxylate

- tert-Butyl 6-iodopyridine-2-carboxylate

ComparisonCompound Halogen Unique Properties tert-Butyl 6-fluoropyridine-2-carboxylate Fluorine Higher electronegativity; smaller atomic radius tert-Butyl 6-chloropyridine-2-carboxylate Chlorine Larger atomic radius; less electronegative than fluorine tert-Butyl 6-bromopyridine-2-carboxylate Bromine Intermediate properties between chlorine and iodine tert-Butyl 6-iodopyridine-2-carboxylate Iodine Largest atomic radius; lower electronegativity

| Compound | Halogen | Unique Properties |

|---|---|---|

| tert-Butyl 6-fluoropyridine-2-carboxylate | Fluorine | Higher electronegativity; smaller atomic radius |

| tert-Butyl 6-chloropyridine-2-carboxylate | Chlorine | Larger atomic radius; less electronegative than fluorine |

| tert-Butyl 6-bromopyridine-2-carboxylate | Bromine | Intermediate properties between chlorine and iodine |

| tert-Butyl 6-iodopyridine-2-carboxylate | Iodine | Largest atomic radius; lower electronegativity |

The presence of fluorine in tert-butyl 6-fluoropyridine-2-carboxylate imparts distinct reactivity and biological activity compared to other halogens, making it a unique compound within this class of derivatives .

tert-Butyl 6-fluoropyridine-2-carboxylate (CAS: 1053656-65-7 and 1379037-04-3) is a pyridine derivative characterized by a fluorine atom at the 6-position and a tert-butyl ester group at the 2-position. Its molecular formula, C₁₀H₁₂FNO₂, corresponds to a molecular weight of 197.21 g/mol.

Structural Features

- Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

- Substituents:

Nomenclature

- IUPAC Name: tert-Butyl 6-fluoropyridine-2-carboxylate.

- SMILES Notation:

O=C(OC(C)(C)C)C1=NC(F)=CC=C1. - Alternative Names: 6-Fluoropicolinic acid tert-butyl ester, 2-(tert-butoxycarbonyl)-6-fluoropyridine.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO₂ | |

| Molecular Weight | 197.21 g/mol | |

| CAS Numbers | 1053656-65-7, 1379037-04-3 | |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in organic solvents |

Historical Development in Heterocyclic Chemistry

The synthesis of tert-butyl 6-fluoropyridine-2-carboxylate aligns with advancements in fluorinated heterocycle chemistry. Early methods for fluorinating pyridines relied on harsh conditions, but modern approaches employ regioselective strategies.

Key Synthetic Routes

- Esterification of 6-Fluoropicolinic Acid:

Reaction of 6-fluoropicolinic acid with tert-butanol in the presence of tosyl chloride and pyridine yields the ester with 83% efficiency.

$$

\text{6-Fluoropicolinic acid} + \text{t-BuOH} \xrightarrow{\text{TsCl, Pyridine}} \text{tert-Butyl 6-fluoropyridine-2-carboxylate}

$$ - Schiemann Reaction:

Historically used for introducing fluorine via diazonium intermediates, though less common for this specific compound.

Evolution of Applications

- 1980s–2000s: Fluorinated pyridines gained traction as intermediates in agrochemicals.

- 2010s–Present: Emphasis on pharmaceutical applications, particularly in kinase inhibitors and PET radiotracers.

Position Within Fluorinated Pyridine Derivatives

tert-Butyl 6-fluoropyridine-2-carboxylate occupies a niche as a versatile synthon due to its balanced electronic and steric properties.

Comparative Analysis with Analogues

Role in Medicinal Chemistry

- Electron-Deficient Scaffold: The fluorine atom directs electrophilic substitution to specific ring positions, facilitating functionalization.

- Intermediate Utility: Used in synthesizing fluorinated zolimidine analogues and CB2 receptor ligands.

Table 2: Key Reactions Involving tert-Butyl 6-Fluoropyridine-2-Carboxylate

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant